Cas no 16610-63-2 (Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis-)

Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis- structure
16610-63-2 structure
Product Name:Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis-
CAS-nummer:16610-63-2
MF:C12H28O7P2
MW:346.294046401978
CID:121775
PubChem ID:4395717
Update Time:2025-04-18

Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis- Chemische en fysische eigenschappen

Naam en identificatie

    • Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis-
    • LAURYL ALCOHOL DIPHOSPHONIC ACID
    • (1-hydroxydodecane-1,1-diyl)diphosphonic acid
    • DB07873
    • (1-Hydroxydodecylidene)diphosphonic acid
    • Phosphonic acid, (1-hydroxydodecylidene)di-
    • MFCD02170346
    • bisphosphonate, 11
    • S888WM4024
    • P,P'-(1-Hydroxydodecylidene)diphosphonic acid
    • Tensan AO
    • (1-hydroxy-1-phosphonododecyl)phosphonic acid
    • (1-hydroxy-1-phosphono-dodecyl)phosphonic acid
    • Phosphonic acid, (1-hydroxydodecylidene)bis-
    • BDBM25285
    • 16610-63-2
    • 1-Hydroxydodecane-1,1-diphosphonic acid
    • 1-hydroxy-1,1 -dodecanediphosphonic acid
    • EC 425-230-2
    • SCHEMBL2373762
    • DTXSID901021204
    • compound 11 [PMID: 18800762]
    • 1-hydroxy-1,1-dodecane diphosphonic acid
    • UNII-S888WM4024
    • H23
    • GTPL3191
    • Phosphonic acid, p,p'-(1-hydroxydodecylidene)bis-
    • Q27076193
    • CHEMBL416301
    • KKVZONPEMODBBG-UHFFFAOYSA-N
    • (1-Hydroxydodecane-1,1-Diyl)bis(Phosphonic Acid)
    • NS00002393
    • Lauryl alcohol diphosphonic acid [INCI]
    • Inchi: 1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19)
    • InChI-sleutel: KKVZONPEMODBBG-UHFFFAOYSA-N
    • LACHT: P(C(CCCCCCCCCCC)(O)P(=O)(O)O)(=O)(O)O

Berekende eigenschappen

  • Exacte massa: 346.131
  • Monoisotopische massa: 346.131
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 12
  • Complexiteit: 352
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 135A^2
  • XLogP3: 1.6
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